molecular formula C20H40O3 B14271994 1,1-Dimethoxyoctadec-11-en-1-ol CAS No. 138282-14-1

1,1-Dimethoxyoctadec-11-en-1-ol

Cat. No.: B14271994
CAS No.: 138282-14-1
M. Wt: 328.5 g/mol
InChI Key: MYQIGOHSPZSECY-UHFFFAOYSA-N
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Description

1,1-Dimethoxyoctadec-11-en-1-ol is an organic compound with the molecular formula C20H40O3 It is characterized by a long hydrocarbon chain with a double bond at the 11th position and two methoxy groups attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxyoctadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reaction of octadec-11-en-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more economical and scalable.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxyoctadec-11-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups.

Major Products Formed

    Oxidation: Octadec-11-en-1-al or octadec-11-enoic acid.

    Reduction: 1,1-Dimethoxyoctadecan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxyoctadec-11-en-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the design of lipid-based drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxyoctadec-11-en-1-ol involves its interaction with cellular membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxyoctadecan-1-ol: Lacks the double bond, making it more saturated.

    Octadec-11-en-1-ol: Lacks the methoxy groups, making it less polar.

    1,1-Dimethoxyhexadec-11-en-1-ol: Shorter hydrocarbon chain, affecting its physical properties.

Uniqueness

1,1-Dimethoxyoctadec-11-en-1-ol is unique due to its combination of a long hydrocarbon chain, a double bond, and two methoxy groups. This structure imparts distinct physical and chemical properties, making it versatile for various applications.

Properties

CAS No.

138282-14-1

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

1,1-dimethoxyoctadec-11-en-1-ol

InChI

InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h9-10,21H,4-8,11-19H2,1-3H3

InChI Key

MYQIGOHSPZSECY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(O)(OC)OC

Origin of Product

United States

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